3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
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Overview
Description
3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, an amide group, and a methylbutanoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents. The introduction of the amide group can be achieved through the reaction of the benzofuran derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the carboxamide group through the reaction with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
3-(3-methylbutanamido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Shares the methylbutanoyl group but lacks the benzofuran ring.
Isoamyl alcohol: Contains a similar carbon skeleton but differs in functional groups.
3-Methylbutan-1-ol: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and an amide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)7-11(17)16-12-9-5-3-4-6-10(9)19-13(12)14(15)18/h3-6,8H,7H2,1-2H3,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKAHFHNLMNLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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